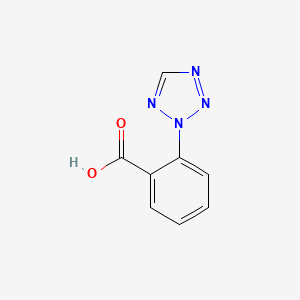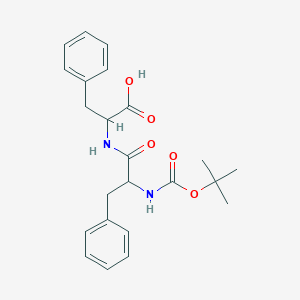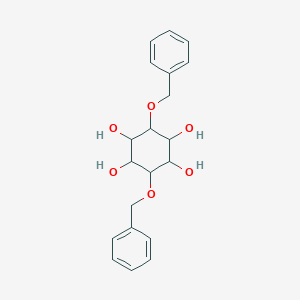
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is an organic compound characterized by a cyclohexane ring substituted with four hydroxyl groups and two benzyloxy groups. This compound is a derivative of cyclohexane-1,2,4,5-tetrol, where the hydroxyl groups are located at the 1, 2, 4, and 5 positions, and the benzyloxy groups are at the 3 and 6 positions. It is a polyol and a cyclitol, making it a member of a class of compounds known for their multiple hydroxyl functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol can be achieved through several methods:
Reduction or Hydrogenation: This involves the reduction of tri-hydroxycyclohexanones, hydroxylated aromatics, or hydroxylated quinones.
Hydrogenolysis: This method uses dibromocyclohexanetetrols as starting materials.
Hydration: Diepoxycyclohexanes can be hydrated to form the desired compound.
Hydroxylation: Cyclohexadienes or cyclohexenediols can be hydroxylated to yield the target compound.
Industrial Production Methods: The use of catalysts like selenium dioxide in the hydroxylation process can enhance yield and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the benzyloxy groups back to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents.
Major Products:
Oxidation Products: Cyclohexane-1,2,4,5-tetraone.
Reduction Products: Cyclohexane-1,2,4,5-tetrol.
Substitution Products: Various substituted cyclohexane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s polyol nature makes it useful in studying carbohydrate mimetics and interactions with biological molecules.
Industry: Used in the synthesis of polymers and materials with specific hydroxyl functionalities.
Wirkmechanismus
The mechanism by which 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with polyols and cyclitols.
Pathways Involved: The compound can participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways related to carbohydrate metabolism and signaling.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,4,5-tetrol: Lacks the benzyloxy groups, making it less hydrophobic.
1,2,4,5-Tetrahydroxycyclohexane: Another isomer with different hydroxyl group orientations.
Cyclohexane-1,3,5-triol: Contains three hydroxyl groups, differing in the number and position of hydroxyl groups.
Uniqueness: 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is unique due to the presence of benzyloxy groups, which impart distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These features make it a valuable compound for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
99782-78-2 |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2 |
InChI-Schlüssel |
UCJKCSNAJUPHIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
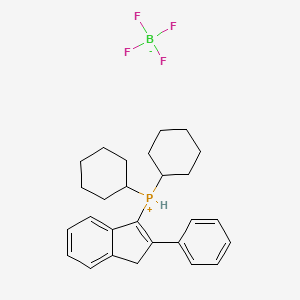
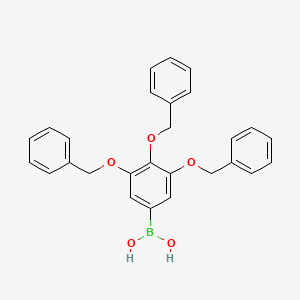
![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)
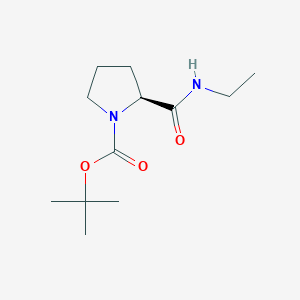

![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)

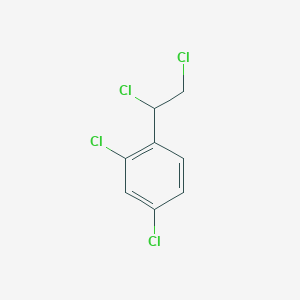
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
